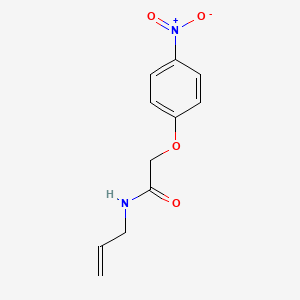

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide, commonly known as NPPA, is a chemical compound that belongs to the class of nitrophenyl ether derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Photoreactivity in Solvents

Flutamide, a structurally related compound to 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide, undergoes photoreactions in different solvents, leading to products like phenoxy radicals and nitrogen monoxide. These findings highlight the potential of such compounds in understanding photoreactivity and the formation of nitrophenol derivatives under UV light exposure. The study provides insights into the chemical behavior of nitrophenyl compounds in response to sunlight, which may have implications for designing materials with specific light-responsive properties (Watanabe, Fukuyoshi, & Oda, 2015).

Crystal Structure and Optical Properties

Research into orcinolic derivatives, including compounds similar to this compound, has shown that these compounds can act as indicators for hydroxide ions, with changes in their optical properties upon interaction. This work is significant for developing sensors or indicators based on chemical structure changes in response to environmental factors, which could have broad applications in analytical chemistry and environmental monitoring (Wannalerse et al., 2022).

Anticancer, Anti-inflammatory, and Analgesic Activities

A study on 2-(substituted phenoxy) acetamide derivatives, closely related to this compound, demonstrated potential anticancer, anti-inflammatory, and analgesic activities. This suggests that modifications to the phenoxy acetamide structure could yield compounds with significant therapeutic benefits, pointing towards potential applications in drug development and the treatment of various diseases (Rani, Pal, Hegde, & Hashim, 2014).

Photocatalytic Degradation of Pharmaceuticals

The photocatalytic degradation study of acetaminophen, a compound with similar functional groups to this compound, using TiO2 under UV light, demonstrates the potential of nitrophenyl derivatives in environmental applications. This research contributes to understanding how these compounds can be involved in the degradation of pharmaceutical pollutants, offering insights into novel methods for water treatment and pollution control (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

properties

IUPAC Name |

2-(4-nitrophenoxy)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-7-12-11(14)8-17-10-5-3-9(4-6-10)13(15)16/h2-6H,1,7-8H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFGBRNEXQJJGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2588769.png)

![3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588771.png)

![(6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588772.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2588789.png)

![[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2588792.png)